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Compound of Interest

Compound Name: Fmoc-9-aminononanoic acid

Cat. No.: B1463676

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-9-aminononanoic acid is a versatile bifunctional linker molecule widely employed in
protein modification, peptide synthesis, and the development of complex bioconjugates such as
antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACS).[1][2] Its
structure comprises a nine-carbon aliphatic chain that provides a flexible spacer, a
fluorenylmethoxycarbonyl (Fmoc) protected amine, and a terminal carboxylic acid. The Fmoc
protecting group is labile under basic conditions, allowing for selective deprotection of the
amine, while the carboxylic acid can be activated for coupling to primary amines, making it an
ideal building block for sophisticated molecular constructs.[3][4]

These application notes provide detailed protocols and guidelines for the use of Fmoc-9-
aminononanoic acid in protein modification, with a focus on solid-phase peptide synthesis
(SPPS) and its application in constructing targeted therapeutics.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of Fmoc-9-aminononanoic acid is provided
in the table below.
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Property Value Reference
CAS Number 212688-52-3 [5][6]
Molecular Formula C24H29NO4 [5]
Molecular Weight 395.5 g/mol [3]
Appearance White to off-white solid

Purity >98% [5]

Storage -20°C [3]

Handling and Storage: Fmoc-9-aminononanoic acid should be stored at -20°C to ensure its
stability. Before use, it should be allowed to warm to room temperature in a desiccator to
prevent moisture condensation. For solution-phase reactions, dissolve the required amount in a
suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

Applications in Protein Modification
Fmoc-9-aminononanoic acid serves as a crucial linker in various bioconjugation strategies:
e Solid-Phase Peptide Synthesis (SPPS): It can be incorporated into a peptide sequence on a

solid support to introduce a flexible spacer with a terminal amine that can be further
functionalized after Fmoc deprotection.[2]

« PROTAC Synthesis: It is utilized as a linker to connect a ligand for a target protein and a
ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.[3][4]

¢ Antibody-Drug Conjugate (ADC) Development: It can be part of the linker system that
connects a cytotoxic drug to an antibody, ensuring stable conjugation and controlled drug
release.

Experimental Protocols
Protocol 1: Incorporation of Fmoc-9-aminononanoic
Acid into a Peptide via Solid-Phase Peptide Synthesis
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(SPPS)

This protocol describes the manual incorporation of Fmoc-9-aminononanoic acid into a
growing peptide chain on a solid support using standard Fmoc/tBu chemistry.

Materials and Reagents:

Reagent Suggested Supplier

Rink Amide Resin (or other suitable resin) Sigma-Aldrich, Novabiochem
Fmoc-9-aminononanoic acid BroadPharm, Chem-Impex
Fmoc-protected amino acids Various

N,N-Dimethylformamide (DMF), peptide

synthesis grade

Fisher Scientific

Dichloromethane (DCM), anhydrous Sigma-Aldrich
Piperidine Sigma-Aldrich
N,N'-Diisopropylcarbodiimide (DIC) Sigma-Aldrich

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure Various

N,N-Diisopropylethylamine (DIPEA) Sigma-Aldrich

Trifluoroacetic acid (TFA) Sigma-Aldrich

Triisopropylsilane (TIS) Sigma-Aldrich

Dithiothreitol (DTT) Sigma-Aldrich

Diethyl ether, cold Fisher Scientific
SPPS Workflow:
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Caption: Workflow for SPPS incorporation of Fmoc-9-aminononanoic acid.
Procedure:

o Resin Swelling: Swell the resin (e.g., 100 mg, 0.1 mmol scale) in DMF for 30-60 minutes in a

reaction vessel.

e Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
Agitate for 5 minutes, drain, and repeat for an additional 15 minutes.

e Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and the
deprotection byproducts.

e Coupling of Fmoc-9-aminononanoic Acid:

o In a separate vial, dissolve Fmoc-9-aminononanoic acid (3 equivalents, 0.3 mmol, 118.7
mg), HOBt (3 equivalents, 0.3 mmol, 45.9 mg), and DIC (3 equivalents, 0.3 mmol, 46.8 pL)
in DMF.

o Add the activation solution to the resin and agitate for 2-4 hours at room temperature.

o Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive
(indicating free amines), the coupling step can be repeated.

e Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
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» Chain Elongation (Optional): To continue adding more amino acids after the linker, repeat
steps 2-5.

» Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as
described in step 2.

e Final Washing: Wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min) and dry the resin
under vacuum.

» Cleavage and Deprotection:

o

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

[¢]

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

Filter the resin and collect the filtrate.

[e]

[e]

Precipitate the peptide by adding cold diethyl ether.

o

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

 Purification: Purify the crude peptide by reverse-phase high-performance liquid
chromatography (RP-HPLC).

Quantitative Data (lllustrative):

Parameter Expected Value
Resin Loading 0.5-1.0 mmol/g
Coupling Efficiency (per step) >99%

Overall Crude Peptide Yield 70-90%

Purity after HPLC >95%

Protocol 2: Synthesis of a PROTAC using Fmoc-9-
aminononanoic Acid as a Linker
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This protocol provides a general workflow for the synthesis of a PROTAC molecule, where
Fmoc-9-aminononanoic acid is used to link a target protein ligand (with a free amine) to an
E3 ligase ligand (with a carboxylic acid).

PROTAC Synthesis Workflow:

Activate Carboxylic Acid Couple to Amine Eur st Eies DETEEstEm
of Fmoc-9-aminononanoic acid of Target Ligand P! A |

Couple to Deprotected 8 P Final PROTAC
5 p Final Purification
Linker-Target Ligand molecule
Activate Carboxylic Acid
of E3 Ligase Ligand

Click to download full resolution via product page
Caption: General workflow for PROTAC synthesis using Fmoc-9-aminononanoic acid.
Procedure:

o Coupling of Linker to Target Ligand:

[e]

Dissolve Fmoc-9-aminononanoic acid (1.2 eq.), HATU (1.2 eq.), and DIPEA (2.4 eq.) in
anhydrous DMF.

o Add the target protein ligand (containing a primary or secondary amine, 1.0 eq.) to the
solution.

o Stir the reaction at room temperature for 4-12 hours. Monitor by LC-MS.

o Upon completion, dilute with ethyl acetate and wash with saturated sodium bicarbonate
solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate.

o Purify the product by flash chromatography.
e Fmoc Deprotection:

o Dissolve the purified product from step 1 in 20% piperidine in DMF.
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o Stir at room temperature for 30 minutes.

o Remove the solvent under vacuum to yield the deprotected linker-target ligand conjugate.

e Coupling of E3 Ligase Ligand:

o In a separate flask, dissolve the E3 ligase ligand (containing a carboxylic acid, 1.0 eq.),
HATU (1.0 eq.), and DIPEA (2.0 eq.) in anhydrous DMF.

o Add the deprotected linker-target ligand conjugate from step 2.
o Stir the reaction at room temperature for 4-12 hours. Monitor by LC-MS.
 Final Purification:

o Upon completion, purify the crude PROTAC molecule by preparative RP-HPLC to obtain
the final product.

Reagent Quantities for a 0.1 mmol Scale Synthesis (lllustrative):

Reagent Step 1 Step 3
Fmoc-9-aminononanoic acid 47.5 mg (0.12 mmol)

Target Ligand (amine) (0.1 mmol)

E3 Ligase Ligand (acid) - (0.1 mmol)

HATU 45.6 mg (0.12 mmol) 38.0 mg (0.1 mmol)
DIPEA 41.8 pL (0.24 mmol) 34.8 pL (0.2 mmol)
DMF 2mL 2mL

Characterization of Modified Proteins and Peptides

Confirmation of successful modification with Fmoc-9-aminononanoic acid is crucial. The
following techniques are recommended:
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e Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser
desorption/ionization (MALDI) mass spectrometry can be used to confirm the mass increase
corresponding to the addition of the linker and any subsequent modifications.

o High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to assess the
purity of the modified peptide or protein and to separate it from unreacted starting materials.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller peptides or conjugates, 1D
and 2D NMR can provide detailed structural confirmation.

Conclusion

Fmoc-9-aminononanoic acid is a valuable tool for researchers in protein chemistry and drug
development. Its bifunctional nature and the well-established Fmoc chemistry allow for its
straightforward incorporation into complex biomolecules. The protocols provided here offer a
foundation for the application of this versatile linker in the synthesis of modified peptides and
targeted therapeutics like PROTACSs. As with any chemical synthesis, optimization of reaction
conditions may be necessary for specific substrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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modification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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